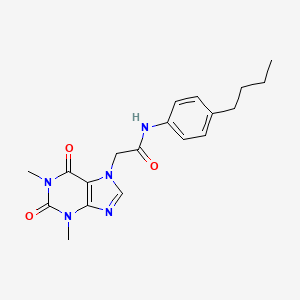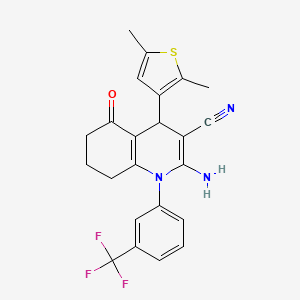![molecular formula C22H18N4O2S2 B11641822 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C27H27N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its systematic name might be a mouthful, but its structure holds promise for various applications.
Métodos De Preparación
Synthetic Routes::
Thiazolidinone Formation: The compound can be synthesized by reacting an appropriate thiazolidinone precursor with an allyl-substituted benzaldehyde
Condensation Reaction: Another approach involves condensing a benzylamine derivative with a pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The allyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the thiazolidinone moiety may yield amines or other derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.
Substitution: Alkyl halides, nucleophiles (e.g., amines).
Major Products:: The primary products depend on the specific reaction conditions and substituents. Oxidation leads to carboxylic acids, while reduction generates amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Its impact on cell signaling pathways and enzymatic processes is of interest.
Materials Science: The compound’s properties may find applications in organic electronics or sensors.
Mecanismo De Acción
The compound likely interacts with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C22H18N4O2S2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-11-26-21(28)17(30-22(26)29)13-16-19(23-14-15-8-4-3-5-9-15)24-18-10-6-7-12-25(18)20(16)27/h2-10,12-13,23H,1,11,14H2/b17-13- |
Clave InChI |
LLINDGUNXDUNOB-LGMDPLHJSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S |
SMILES canónico |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)

![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)



![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
